molecular formula C9H2F8O B2358399 2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone CAS No. 2149590-62-3

2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone

Cat. No. B2358399
CAS RN: 2149590-62-3
M. Wt: 278.101
InChI Key: RUIYTWSLUXUTOA-UHFFFAOYSA-N
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Description

“2,2,2,2’,6’-Pentafluoro-4’-(trifluoromethyl)acetophenone” is a chemical compound with the CAS Number: 2149590-62-3 . It is also known by the synonym "1-[2,6-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone" . The compound is typically stored at 2-8 degrees Celsius .


Molecular Structure Analysis

The molecular weight of “2,2,2,2’,6’-Pentafluoro-4’-(trifluoromethyl)acetophenone” is 278.1 . The InChI code for the compound is "1S/C9H2F8O/c10-5-3(7(18)9(15,16)17)1-2-4(6(5)11)8(12,13)14/h1-2H" .


Physical And Chemical Properties Analysis

The compound is a liquid-oil at room temperature . Unfortunately, other specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

  • Catalysis in Organic Synthesis : Pentafluorophenylammonium triflate, related to the target compound, has been identified as an efficient catalyst for synthesizing 2,4,6-triarylpyridines from acetophenone derivatives. This methodology offers several advantages like short reaction time, high yields, and the absence of hazardous solvents, making it a valuable tool in green chemistry (Montazeri & Mahjoob, 2012).

  • Fungicidal and Insecticidal Activities : Some derivatives of acetophenone, a compound structurally similar to the target chemical, have demonstrated fungicidal and insecticidal activities. This highlights the potential of these compounds in agricultural applications (Luo & Weng, 2018).

  • Organometallic Chemistry : Studies on the reaction of hexahydride−osmium complex with aromatic ketones, including pentafluoroacetophenone, have revealed insights into C−H and C−F bond activation. This has implications for the development of new reactions and catalysts in organometallic chemistry (Barrio et al., 2001).

  • Polycondensation Reactions in Polymer Chemistry : A study exploring the reactivity of carbonyl compounds for polycondensations with aromatic hydrocarbons included acetophenone derivatives. This research provides a foundation for designing more efficient polymerization processes (Peña, Zolotukhin & Fomine, 2004).

  • Electrochemical Applications : The electrocarboxylation of acetophenone in ionic liquids, closely related to the compound , offers insights into the influence of proton availability on product distribution. This is significant in the field of green chemistry and electrochemical synthesis (Zhao et al., 2014).

  • Synthetic Chemistry : Research on methyl 2-methoxytetrafluoropropionate as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation, involving acetophenone, suggests potential applications in the synthesis of various organic compounds (Irgashev et al., 2009).

  • Biocatalysis : A novel bacterial strain was identified that can asymmetrically reduce 3,5-bis(trifluoromethyl) acetophenone, pointing to potential applications in producing chiral compounds using biocatalysis (Wang et al., 2011).

  • Lewis Acid Chemistry : Tris(pentafluorophenyl)borane, a compound related to the target chemical, is noted for its role in catalytic hydrometallation, alkylations, and aldol-type reactions. Its unique properties as a boron Lewis acid extend its applications in organic and organometallic chemistry (Erker, 2005).

  • Interaction with Metals : Studies on the interaction of trimeric perfluoro-ortho-phenylene mercury with acetophenone derivatives reveal insights into non-covalent interactions, which are crucial for understanding and designing metal-organic frameworks and catalysts (King, Tsunoda & Gabbaï, 2002).

  • 19F NMR in Biological Systems : The use of 19F nuclear magnetic resonance (NMR) to study the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated derivatives, provides valuable insights into enzymatic processes and the synthesis of industrially relevant chemicals (Moonen, Rietjens & Van Berkel, 2001).

Safety and Hazards

The compound has several hazard statements associated with it: H302+H312+H332;H315;H319;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .

properties

IUPAC Name

1-[2,6-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F8O/c10-4-1-3(8(12,13)14)2-5(11)6(4)7(18)9(15,16)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIYTWSLUXUTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone

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